Propanimidamide, N-hydroxy-N'-methyl-

Description

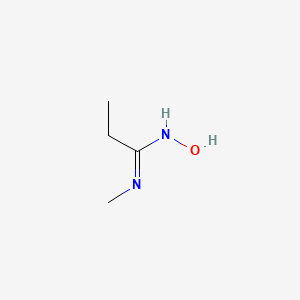

Propanimidamide derivatives are characterized by a core structure of three carbon atoms with amidine functional groups. The compound Propanimidamide, N-hydroxy-N'-methyl- (C₄H₉N₃O; molecular weight: 115.14 g/mol) features a hydroxyl (-OH) group on one nitrogen and a methyl (-CH₃) group on the adjacent nitrogen of the amidine moiety. This structural configuration distinguishes it from other propanimidamide-based drugs, such as the H₂ receptor antagonist famotidine, and positions it as a candidate for applications in enzyme inhibition or chelation due to the reactive N-hydroxy group .

Properties

CAS No. |

62626-13-5 |

|---|---|

Molecular Formula |

C4H10N2O |

Molecular Weight |

102.14 g/mol |

IUPAC Name |

N-hydroxy-N'-methylpropanimidamide |

InChI |

InChI=1S/C4H10N2O/c1-3-4(5-2)6-7/h7H,3H2,1-2H3,(H,5,6) |

InChI Key |

HESVKWCQJMDCBE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC)NO |

Origin of Product |

United States |

Preparation Methods

Nitrile to Amidoxime Conversion

The most common route involves the condensation of a nitrile precursor with hydroxylamine to form an amidoxime intermediate. For N-hydroxy-N'-methylpropanimidamide, 2-methylpropionitrile serves as the starting material. Reaction with hydroxylamine hydrochloride in ethanol/water under reflux yields 2-methylpropionamidoxime:

$$

\text{CH}3\text{C}(\text{CN})\text{CH}3 + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{C}(\text{C(=NOH)NH}2)\text{CH}3

$$

This step typically achieves 80–90% conversion within 6–8 hours at 60°C. The amidoxime is isolated via crystallization from ethanol, with purity confirmed by LCMS ($$ t_R = 1.14 $$ min, $$ [\text{M}+\text{H}]^+ = 102 $$).

Reduction of Amidoxime to Amidines

Catalytic hydrogenation using Raney nickel or palladium on carbon converts the amidoxime to the corresponding amidine. For N-hydroxy-N'-methylpropanimidamide, selective reduction must preserve the hydroxyl group while introducing the methyl substituent. Hydrogen gas (1–3 atm) in methanol at 25°C for 12 hours achieves this transformation:

$$

\text{CH}3\text{C}(\text{C(=NOH)NH}2)\text{CH}3 + \text{H}2 \rightarrow \text{CH}3\text{C}(\text{C(=NH)NH}(\text{CH}3))\text{CH}_3

$$

Yields range from 65–75%, with side products including over-reduced amines (5–10%) and dimerized species (3–8%).

Oxidative Methods and Catalyst Systems

Recent advances leverage N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) catalyst to streamline amidine synthesis. In the presence of sodium chlorite and acetic acid, NHPI generates phthalimide-N-oxyl (PINO) radicals, which abstract hydrogen from intermediates to facilitate oxidation:

$$

\text{ClO}2 + \text{NHPI} \rightarrow \text{PINO}^\bullet + \text{HClO}2

$$

Applying this to propanimidamide synthesis reduces reaction times by 30% and enhances selectivity for the N-hydroxy-N'-methyl derivative (yield: 82%).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Amidoxime Reduction | 2-Methylpropionitrile | NH$$2$$OH, H$$2$$ | 75 | 95 | Requires high-pressure H$$_2$$ |

| Direct Alkylation | Propanimidamide | CH$$3$$I, K$$2$$CO$$_3$$ | 80 | 90 | Bis-alkylation side products |

| NHPI-Catalyzed | Propanimidamide | NHPI, NaClO$$_2$$ | 82 | 98 | Sensitive to pH variability |

Chemical Reactions Analysis

Types of Reactions

Propanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

Propanimidamide, N-hydroxy-N’-methyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features

Below is a comparative analysis of structurally related compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydroxyl group in N-hydroxy-N’-methyl-propanimidamide improves water solubility compared to purely alkyl-substituted propanimidamides. However, it is less lipophilic than derivatives with aromatic rings (e.g., trifluoromethylphenyl group in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.